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The efficient recovery of DNA from aqueous solutions is a cornerstone of molecular biology,
impacting workflows from basic research to drug development. The choice of precipitating
agent is critical, influencing not only the yield but also the purity and integrity of the recovered
nucleic acids. This guide provides a quantitative and qualitative comparison of three widely
used DNA precipitation agents: ethanol, isopropanol, and polyethylene glycol (PEG), complete
with experimental protocols and a workflow diagram.

Quantitative Analysis of DNA Recovery

The selection of a precipitation agent is often a trade-off between recovery efficiency, purity,
and the specific requirements of downstream applications. The following table summarizes
guantitative data on DNA recovery with different precipitation agents. It is important to note that
recovery efficiencies can be influenced by several factors, including DNA concentration,
fragment size, salt concentration, incubation time, and temperature.
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Typical DNA Recovery

Precipitation Agent
Rate

Key Considerations

Ethanol 70-90%([1]

- Considered the standard for
high recovery of DNA,
including small fragments.[2] -
Requires a larger volume (2-
2.5 volumes) compared to
isopropanol. - Salts are more
soluble in ethanol, reducing

the risk of co-precipitation.

Isopropanol Generally high, often >85%

- Requires a smaller volume
(0.7-1 volume), making it
suitable for large samples. -
DNA is less soluble in
isopropanol, allowing for faster
precipitation at room
temperature. - Higher risk of
co-precipitating salts, which
can inhibit downstream

enzymatic reactions.

Variable; can be optimized for
Polyethylene Glycol (PEG) - o
specific applications

- Allows for size-selective
precipitation of DNA fragments
by adjusting the PEG
concentration.[2] - Can result
in higher purity DNA by leaving
smaller contaminants in
solution. - DNA pellets can be

smaller and harder to see.

One study found that DNA yields from ethanol-NaCl precipitation were significantly higher than

those from isopropanol-ammonium acetate (which yielded approximately 20-30% of the

ethanol method), isopropanol-NaCl, or PEG 6000-NaCl precipitations.[3] Another investigation

into purifying long-term stored DNA showed that for older samples, a silica-gel membrane spin

column method yielded 62% recovery, while a PEG-based method (7.5% PEG) recovered
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48%.[4] For fresh DNA samples, the same methods yielded 70% and 56% recovery,
respectively.[4]

Experimental Protocols

Detailed methodologies for DNA precipitation using ethanol, isopropanol, and PEG are
provided below. These protocols are generalized and may require optimization based on the
specific sample and downstream application.

This is a standard method for concentrating and desalting DNA samples.[2]

Materials:

DNA sample in an aqueous solution

3 M Sodium Acetate, pH 5.2

» 100% Ethanol, ice-cold

e 70% Ethanol, ice-cold

e Microcentrifuge

o Pipettes and tips

» Nuclease-free water or TE buffer

Procedure:

To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.

Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.

Incubate the mixture at -20°C for at least 60 minutes to allow the DNA to precipitate.

Centrifuge the sample at 212,000 x g for 15-30 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant without disturbing the DNA pellet.
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o Wash the pellet by adding 1 mL of ice-cold 70% ethanol. Centrifuge at 212,000 x g for 5
minutes at 4°C.

» Repeat the wash step once.

o Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the
pellet, as it can be difficult to redissolve.

¢ Resuspend the DNA pellet in a desired volume of nuclease-free water or TE buffer.

This method is advantageous for large sample volumes due to the smaller volume of alcohol
required.

Materials:

o DNA sample in an aqueous solution

e 3 M Sodium Acetate, pH 5.2

e 100% Isopropanol, room temperature

e 70% Ethanol, ice-cold

e Microcentrifuge

o Pipettes and tips

» Nuclease-free water or TE buffer

Procedure:

o To your DNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2. Mix gently.

e Add 0.7 to 1 volume of room-temperature 100% isopropanol. Mix by inverting the tube
several times.

e Incubate at room temperature for 10-20 minutes.
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e Centrifuge at 212,000 x g for 15-30 minutes at 4°C to pellet the DNA. The pellet may be
glassy and difficult to see.

o Carefully decant the supernatant.

e Wash the pellet with 1 mL of ice-cold 70% ethanol. This step also helps to remove residual
isopropanol. Centrifuge at 212,000 x g for 5 minutes at 4°C.

o Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes.
o Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.

This protocol is particularly useful for the size-selective precipitation of DNA. The concentration
of PEG can be adjusted to selectively precipitate DNA fragments of different sizes.

Materials:

» DNA sample in an aqueous solution

e 5M NaCl

e 50% (w/v) PEG 8000

e 70% Ethanol, ice-cold

e Microcentrifuge

o Pipettes and tips

» Nuclease-free water or TE buffer

Procedure:

e To your DNA sample, add 5 M NaCl to a final concentration of 0.5 M.

e Add an equal volume of 50% (w/v) PEG 8000 to achieve a final concentration of 25%. Note:
The final PEG concentration can be varied to select for different sizes of DNA fragments.

e Mix thoroughly by inverting the tube and incubate on ice for at least 1 hour.
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e Centrifuge at 212,000 x g for 30 minutes at 4°C.
o Carefully remove the supernatant.

o Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 212,000 x g for 5 minutes at
4°C.

o Carefully decant the 70% ethanol and air-dry the pellet.
o Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.

Mechanism of DNA Precipitation Workflow

The underlying principle of DNA precipitation with alcohol or PEG involves altering the solvent
environment to reduce the solubility of DNA, leading to its aggregation and precipitation. The
following diagram illustrates the general workflow and the molecular interactions involved.

Click to download full resolution via product page

General workflow of DNA precipitation and recovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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